2-Fluorobenzaldehyde

描述

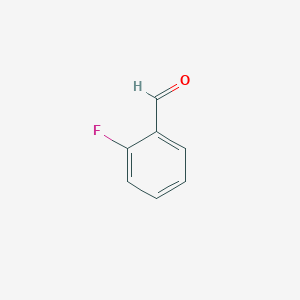

Structure

3D Structure

属性

IUPAC Name |

2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDVQMVZZYIAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022030 | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-52-6 | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZX20DXB9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations

Strategies for Synthesis of 2-Fluorobenzaldehyde and Its Derivatives

The synthesis of this compound can be achieved through various chemical pathways, each with distinct mechanisms and applications. These methods range from direct halogen exchange to more complex ortho-metalation and oxidation-reduction strategies, as well as large-scale industrial processes.

Halogen-Exchange Reactions: Mechanistic Insights and Optimization

A primary and industrially significant method for synthesizing this compound is through a halogen-exchange (Halex) reaction. smolecule.com This process typically involves the substitution of a chlorine or bromine atom on the benzene (B151609) ring with fluorine.

The mechanism is a nucleophilic aromatic substitution (SNAr) where a fluoride (B91410) ion attacks the carbon atom bonded to the halogen. guidechem.com The reaction is facilitated by the presence of an electron-withdrawing group, such as the aldehyde group (-CHO), which activates the aromatic ring towards nucleophilic attack. guidechem.com The most common precursor is 2-chlorobenzaldehyde, which is treated with a fluorinating agent like potassium fluoride (KF). smolecule.com

Optimization of this reaction is crucial for achieving high yields and purity. Key factors include:

Solvent: High-boiling point, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), sulfolane, or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction. smolecule.comguidechem.comwikipedia.org

Temperature: Elevated temperatures, often in the range of 150-250°C, are required to overcome the activation energy of the reaction. smolecule.comwikipedia.org

Catalyst: Phase-transfer catalysts like quaternary phosphonium (B103445) or ammonium (B1175870) salts can be employed to enhance the solubility and reactivity of the fluoride salt, leading to improved reaction rates and yields. a-star.edu.sg

Spray-dried potassium fluoride is often preferred as the fluorinating agent. researchgate.netresearchgate.net Research has shown that in the fluorination of 2,4-dichlorobenzaldehyde, small amounts of mono-substituted products, including 2-chloro-4-fluorobenzaldehyde (B1630644) and 4-chloro-2-fluorobenzaldehyde (B1630973), can also be formed. researchgate.net

Directed ortho-Metalation and Borylation Strategies

Directed ortho-metalation (DoM) provides a regioselective route to this compound and its derivatives. This strategy involves the deprotonation of an aromatic compound at the position ortho to a directing group, followed by reaction with an electrophile. In the context of this compound synthesis, a protected form of the aldehyde or a precursor group can act as the directing element.

A related and powerful strategy involves borylation followed by a Suzuki-Miyaura cross-coupling reaction. openlabnotebooks.org The general mechanism for Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, 5-bromo-2-fluorobenzaldehyde (B134332) can undergo a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate to yield biaryl derivatives. openlabnotebooks.org This method is highly efficient for creating carbon-carbon bonds. openlabnotebooks.org

Oxidative and Reductive Approaches in Advanced Synthesis

Advanced synthetic routes to this compound also include oxidative and reductive methods, starting from different precursors.

Oxidative Approaches: The oxidation of 2-fluorotoluene (B1218778) is a common method. quora.comnih.govtandfonline.com Various oxidizing agents can be employed, with the choice of agent determining the final product.

Chromyl chloride (CrO₂Cl₂): This reagent can be used for the direct oxidation of 2-fluorotoluene to this compound in a process known as the Etard reaction. quora.com

Manganese dioxide (MnO₂): This mild oxidizing agent can convert 2-fluorobenzyl alcohol to this compound.

Laccase: Fungal laccases, a type of enzyme, have been used for the selective oxidation of 2-fluorotoluene to this compound in an environmentally friendly process. nih.govtandfonline.com

Reductive Approaches: Conversely, this compound can be synthesized by the reduction of 2-fluorobenzoic acid or its derivatives.

Diisobutylaluminum hydride (DIBAL-H): This reducing agent can be used to reduce 2-fluorobenzoic acid esters to this compound. google.com

Catalytic Hydrogenation: While not a direct route to the aldehyde, the reduction of a suitable precursor followed by oxidation is a viable strategy.

A notable application is the Baeyer-Villiger oxidation, where this compound can be converted to 2-fluorophenyl formate (B1220265), which then hydrolyzes to 2-fluorophenol (B130384). researchgate.net

Large-Scale and Continuous Flow Production Methodologies

For industrial-scale production, halogen-exchange reactions are often adapted for large-scale and continuous flow processes. Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better temperature control, and enhanced safety.

These systems allow for the precise control of reaction parameters, which is critical for optimizing yield and purity while minimizing byproducts. Continuous flow technology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. digitellinc.com For example, the use of tubular reactors in bromination processes can significantly reduce reaction times. The development of such methodologies is crucial for the cost-effective and efficient production of this compound for its wide-ranging applications. nbinno.comnbinno.com

Preparation of Functionalized this compound Derivatives

This compound is a valuable building block for the synthesis of more complex molecules, including Schiff bases and hydrazones, which have applications in various fields of chemistry.

Synthesis of Schiff Bases and Hydrazone Derivatives

Schiff bases and hydrazones are formed through the condensation reaction of this compound with primary amines and hydrazines, respectively. smolecule.comvulcanchem.comontosight.ai

The synthesis of Schiff bases involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of this compound, followed by dehydration. vulcanchem.com This reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out in a solvent like ethanol (B145695) under reflux. vulcanchem.com

Similarly, hydrazone derivatives are synthesized by reacting this compound with a hydrazine (B178648) derivative. smolecule.comvulcanchem.comontosight.ai For example, reacting this compound with hydrazine hydrate (B1144303) in ethanol yields the corresponding azine. academie-sciences.fr These reactions are typically efficient and proceed via a nucleophilic addition-elimination mechanism. smolecule.com The resulting Schiff bases and hydrazones are often crystalline solids that can be purified by recrystallization.

The table below provides examples of reaction conditions for the synthesis of a hydrazone derivative.

| Parameter | Value |

| Reactants | 2-Chlorophenylhydrazine, this compound |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Temperature | Reflux (78°C) |

| Duration | 4–6 hours |

Data derived from a representative synthesis of a hydrazone derivative. vulcanchem.com

Formation of Atropisomeric Amines

Atropisomers, stereoisomers arising from hindered rotation around a single bond, are of growing interest in medicinal and materials chemistry. A notable application of this compound is in the synthesis of C(aryl)-N(amine) bond atropisomeric amines. thermofisher.krjst.go.jpeurekaselect.com The synthetic approach involves the preparation of N-aryl indolines from the dimethylhydrazone derivatives of this compound. thermofisher.krchemicalbook.comrheniumshop.co.ilguidechem.com

The key step in this methodology is the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom on the this compound derivative. eurekaselect.comresearchgate.net Specifically, this compound dimethylhydrazone is reacted with a lithiated indoline (B122111). eurekaselect.com The lithiated indoline acts as the nucleophile, displacing the fluoride to form a new carbon-nitrogen bond, yielding 2-(1-indolinyl)benzaldehyde dimethylhydrazone. eurekaselect.comresearchgate.net This reaction proceeds in good yields and provides a direct route to these sterically congested molecules. eurekaselect.com While direct nucleophilic aromatic substitution on this compound with lithiated indoline was found to be unsuccessful, converting the aldehyde to its dimethylhydrazone derivative is crucial for the reaction's success. researchgate.net These N-aryl indoline products are valuable precursors for chiral aminophosphine (B1255530) ligands. jst.go.jp

Nucleophilic Substitution Reactions for Diverse Molecular Architectures

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent aldehyde group. This reactivity is harnessed to construct a wide variety of molecular architectures by displacing the fluorine with different nucleophiles. solubilityofthings.com

A well-established application is the preparation of o-dialkylaminobenzaldehydes. thermofisher.krchemicalbook.comrheniumshop.co.il This is typically achieved by reacting this compound with a desired dialkylamine in a hot polar aprotic solvent such as dimethylformamide (DMF). thermofisher.krchemicalbook.comrheniumshop.co.ilguidechem.com The amine acts as the nucleophile, readily displacing the fluoride to yield the corresponding ortho-substituted aminobenzaldehyde.

This reactivity extends to other nucleophiles, enabling the synthesis of complex heterocyclic systems. For example, this compound is a starting material for a one-pot, transition-metal-free synthesis of benzo[b]thiophenes. organic-chemistry.org The mechanism involves an initial nucleophilic substitution followed by cyclization and aromatization steps. organic-chemistry.org The reactivity order of the halogen in this type of SNAr reaction is F > Cl > Br > I, highlighting the utility of the fluoro-substituted starting material. organic-chemistry.org The versatility of these reactions allows chemists to systematically replace the fluorine atom, providing a powerful tool for building diverse and complex molecules from a simple precursor. solubilityofthings.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound This table is interactive. You can sort and filter the data.

| Nucleophile | Product Class | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Dialkylamine | o-Dialkylaminobenzaldehyde | DMF | Hot | thermofisher.kr, chemicalbook.com, rheniumshop.co.il |

| Lithiated Indoline (on hydrazone) | N-Aryl Indoline Hydrazone | Not Specified | Not Specified | eurekaselect.com |

| Potassium Sulfide (in multi-step) | Benzo[b]thiophene | DMF | 140°C | organic-chemistry.org |

| Quinolin-8-yloxyacetic acid hydrazide | N'-(2-Fluorobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide | Not Specified | Not Specified | thermofisher.kr, chemicalbook.com |

| 2-Hydroxybenzoylhydrazine | 2′-(2-Fluorobenzylidene)-2-hydroxybenzohydrazide | Ethanol | Not Specified | thermofisher.kr, chemicalbook.com |

Generation of Brominated Analogues and Their Synthetic Utility

Brominated derivatives of this compound are valuable intermediates in their own right, serving as building blocks for pharmaceuticals and other fine chemicals. smolecule.comnbinno.com Common examples include 2-bromo-6-fluorobenzaldehyde, 2-bromo-4-fluorobenzaldehyde, and 5-bromo-2-fluorobenzaldehyde. The synthesis of these compounds typically involves the direct bromination of a fluorobenzaldehyde precursor. For instance, 5-bromo-4-chloro-2-fluorobenzaldehyde (B1380871) can be synthesized by reacting 4-chloro-2-fluorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like AlCl₃.

These brominated analogues offer multiple reaction sites for further functionalization. The bromine atom can participate in cross-coupling reactions, while the fluorine remains susceptible to nucleophilic substitution, and the aldehyde group can undergo condensation or redox reactions. smolecule.com

Key Synthetic Applications of Brominated Analogues:

Heterocycle Synthesis: 5-Bromo-2-fluorobenzaldehyde is a precursor for synthesizing indazoles and quinazoline (B50416) derivatives. openlabnotebooks.org For example, it can be reacted with guanidine (B92328) carbonate to form a 6-bromoquinazolin-2-amine, which can then undergo Suzuki coupling reactions to build more complex structures. openlabnotebooks.org

Pharmaceutical Intermediates: 2-Bromo-4-fluorobenzaldehyde is an important intermediate for synthesizing fluorinated drugs, including prostaglandin (B15479496) D2 inhibitors and benzylamine (B48309) derivatives. google.com Similarly, 4-bromo-2-fluorobenzaldehyde (B134337) is used to prepare benzyl (B1604629) amine-based histamine (B1213489) H3 antagonists. sigmaaldrich.com

NMR Probes: 2-Bromo-6-fluorobenzaldehyde is used to synthesize fluoro-2-formyphenyl boronic acid, an NMR probe for determining the enantiopurity of sulfinamides. ossila.com

The strategic placement of bromo and fluoro substituents on the benzaldehyde (B42025) ring provides chemists with versatile tools for constructing complex and functionally diverse molecules. smolecule.com

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Nucleophilic Transformations

Nucleophilic Displacement Reactions of the Fluorine Atom

The fluorine atom in 2-fluorobenzaldehyde, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic displacement. This reactivity allows for the synthesis of various ortho-substituted benzaldehydes. For instance, o-dialkylaminobenzaldehydes can be prepared through the nucleophilic displacement of the fluorine atom with a dialkylamine in hot dimethylformamide. fishersci.cachemicalbook.comthermofisher.krunilongindustry.com This reaction is a key step in the synthesis of more complex molecules, including N-aryl indolines. fishersci.cachemicalbook.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In these reactions, the presence of the fluorine atom in an electron-poor ring often makes it a good leaving group. acgpubs.org The rate of these substitution reactions is enhanced by the number of highly electronegative fluorine atoms in the benzene (B151609) ring, which helps to activate the ring towards nucleophilic attack. acgpubs.org

Electrophilicity of the Carbonyl Group and Nucleophilic Attack

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.in In this compound, the electrophilicity of the carbonyl carbon is further enhanced by the ortho-positioned fluorine atom through its inductive electron-withdrawing effect. This increased electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This is followed by protonation of the alkoxide to yield the final addition product. The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to both steric and electronic factors. ncert.nic.in

The enhanced electrophilicity of the carbonyl group in this compound facilitates various reactions, including:

Condensation reactions: It readily reacts with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation. chemie-brunschwig.ch

Formation of Schiff bases: It undergoes condensation reactions with primary amines to form Schiff bases. wikipedia.org

Addition of organometallic reagents: It reacts with Grignard reagents (aryl or alkyl magnesium bromides) at the aldehyde group to form secondary alcohols. nih.gov

Oxidative and Reductive Chemical Transformations

Baeyer–Villiger Oxidation Pathways and Chemoselectivity

The Baeyer-Villiger oxidation is a reaction that converts aldehydes to carboxylic acids or formates. The chemoselectivity of this reaction with substituted benzaldehydes is influenced by electronic and steric factors, the oxidizing agent, and reaction conditions. researchgate.net For electron-deficient benzaldehydes like this compound, chemical Baeyer-Villiger oxidation typically favors the formation of the corresponding benzoic acid. researchgate.net

However, recent studies have shown that the chemoselectivity can be tuned towards the formation of phenols. By using 2,2,2-trifluoroethanol (B45653) as the solvent in combination with an oxidizing agent like Oxone or m-CPBA, and with the addition of sulfuric acid, the formation of 2-fluorophenol (B130384) from this compound can be achieved with high radiochemical yield. nih.govresearchgate.net The sulfuric acid is thought to act as both a catalyst and a desiccant. nih.govresearchgate.netsnmjournals.org This modified Baeyer-Villiger oxidation proceeds via a Criegee intermediate. nih.govresearchgate.net The efficiency of different oxidants follows the order: Oxone® > peracetic acid > m-CPBA > H3BO3/H2O2. snmjournals.org

Enzyme-Catalyzed Oxidation Mechanisms

Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), can catalyze the oxidation of this compound. acs.org One such enzyme, 4-hydroxyacetophenone monooxygenase (HAPMO), has been shown to readily oxidize monofluoro- and difluorobenzaldehydes. researchgate.net

The enzymatic oxidation of this compound by HAPMO surprisingly favors the formation of 2-fluorophenyl formate (B1220265), which then spontaneously hydrolyzes to 2-fluorophenol. researchgate.net This is in contrast to the general rule from chemical studies where electron-poor benzaldehydes mainly yield benzoic acids. researchgate.net This preference for phenol (B47542) formation suggests that interactions within the enzyme's active site, involving amino acid residues and the flavin cofactor, influence the migratory aptitude of the substituents, favoring the phenyl ring migration. researchgate.net

The general mechanism for aldehyde dehydrogenases (ALDHs), another class of enzymes that oxidize aldehydes, involves the following key steps: researchgate.netfrontiersin.org

A cysteine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the aldehyde. wikipedia.orgebi.ac.uk

This forms a tetrahedral thiohemiacetal intermediate. researchgate.netfrontiersin.org

A hydride is transferred from the intermediate to NAD(P)+, forming NAD(P)H and a thioester intermediate. nih.gov

The thioester is then hydrolyzed by a water molecule to release the carboxylic acid product. researchgate.netfrontiersin.org

Studies on the inhibition of mushroom tyrosinase activity have shown that this compound acts as a reversible inhibitor for both the monophenolase and diphenolase activities of the enzyme. tandfonline.com

Selective Reduction Strategies of the Aldehyde Moiety

The aldehyde group in this compound can be selectively reduced to a primary alcohol, 2-fluorobenzyl alcohol. This transformation can be achieved using various reducing agents.

Commonly used reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent often used in solvents like methanol.

Lithium aluminum hydride (LiAlH4): A more powerful reducing agent.

Hydroboration: A cobalt-catalyzed hydroboration reaction has been shown to be effective for the reduction of aromatic aldehydes, including halogen-substituted ones like this compound. mdpi.com

Photoredox Catalysis: A method using hydrosilane via photoredox catalysis has been developed for the selective reduction of carboxylic acids to aldehydes, and by extension, can be considered for the reverse transformation under different conditions. rsc.org

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the aldehyde group without affecting the fluorine substituent or the aromatic ring. For example, a polymeric reagent, poly ethylene (B1197577) amine nano cerium methoxy (B1213986) borohydride, has been used for the reduction of substituted aldehydes at room temperature. tsijournals.com

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The reactivity of this compound is characterized by the interplay between the aldehyde functionality and the ortho-fluorine substituent. This unique electronic and steric environment allows its participation in a diverse array of bond-forming reactions, which are fundamental to the synthesis of more complex molecular architectures.

Asymmetric Henry Reaction Mechanisms and Catalytic Pathways

The Asymmetric Henry, or nitroaldol, reaction is a powerful C-C bond-forming method for producing enantioenriched β-nitro alcohols, which are valuable synthetic precursors. osti.govpsu.edu this compound serves as a competent substrate in these reactions, and its reactivity has been explored using various catalytic systems. osti.gov

Research into cobalt-salen and cobalt-salan [tetrahydro-salen] complexes has shed light on the catalytic pathways. osti.gov Kinetic studies involving this compound and nitromethane (B149229) have demonstrated that oligomeric Co-salen catalysts exhibit higher activity compared to their monomeric analogues, which suggests a bimetallic mechanism where catalyst cooperation enhances the reaction rate. osti.gov Specifically, when Co(II)-salen catalysts are employed, the reaction is believed to follow a bimetallic pathway, leading to a significant increase in both reaction rate and enantioselectivity. In contrast, Co(III)-salen complexes are proposed to operate via a monometallic mechanism. osti.gov

A notable finding is the reversal of enantioselectivity observed when switching from Co-salen to Co-salan catalysts. This change is hypothesized to arise from different steric environments and potential hydrogen-bonding interactions within the catalyst-substrate complex. osti.gov Furthermore, practical and highly efficient catalysis has been achieved using a complex of a chiral diamine ligand and copper(II) acetate (B1210297) [Cu(OAc)2]. organic-chemistry.org This air-stable Cu(II)-based system effectively catalyzes the Henry reaction for a broad range of aldehydes, including aromatic substrates like this compound, at room temperature, affording high yields and excellent enantiomeric excess (ee). organic-chemistry.org

| Catalyst System | Substrate | Key Findings | Reference |

| Oligomeric Co-salen | This compound, Nitromethane | Higher activity than monomers, indicating a bimetallic pathway. | osti.gov |

| Co-salan Complexes | This compound, Nitromethane | Reversed enantioselectivity compared to Co-salen analogues. | osti.gov |

| Chiral Diamine-Cu(OAc)₂ | Aromatic Aldehydes | Air-stable catalyst, high yields, and enantiomeric excess (>90% ee). | organic-chemistry.org |

Cyanosilylation Reactions and Stereocontrol

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, known as the cyanosilylation reaction, is a crucial method for synthesizing cyanohydrins, which are versatile intermediates in organic synthesis. rsc.orgacs.org The stereocontrol in the asymmetric cyanosilylation of this compound has been successfully achieved using chiral metal complexes.

One effective catalytic system involves multistereogenic salen-Mn(III) complexes derived from Ar-BINMOL. rsc.org In the presence of a catalytic amount of a specific salen-Mn(III) complex and triphenylphosphine (B44618) oxide, this compound reacts with TMSCN to give the corresponding cyanohydrin trimethylsilyl ether in high yield (94%) and with excellent enantioselectivity (88% ee) at -10 °C in 1,2-dichloroethane (B1671644) (DCE). rsc.org The structure of the catalyst, featuring an aromatic pocket and benzylic groups, is crucial for creating an effective stereochemical environment that mimics enzymatic systems. rsc.org

Another class of successful catalysts is based on titanium complexes of β-amino alcohols. A complex generated from a chiral β-amino alcohol and Ti(Oi-Pr)₄ has been shown to efficiently catalyze the enantioselective cyanosilylation of various aldehydes. acs.org For this compound, this system provides the product in high yield (99%) with good enantioselectivity (85% ee). acs.org A proposed transition-state model suggests that the aldehyde coordinates to the titanium center, and the nucleophilic attack by the cyanide group occurs preferentially on one of the carbonyl faces due to the steric hindrance imposed by the chiral ligand. acs.org

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| Salen-Mn(III) Complex (C1a) | This compound | 94 | 88 | rsc.org |

| β-Amino alcohol-Ti(Oi-Pr)₄ | This compound | 99 | 85 | acs.org |

Directed C-H Activation and Acylation Processes

The aldehyde functional group in this compound can act as a directing group in C-H activation reactions, enabling functionalization at the ortho position. This strategy avoids pre-functionalization steps and improves atom economy. Rhodium(III)-catalyzed C-H amidation of benzaldehydes with dioxazolones provides direct access to 2-aminobenzaldehydes. rsc.org In this process, the CHO group directs the C-H activation, although a competing pathway involving a transiently formed imine directing group has also been proposed. rsc.org

Furthermore, this compound is a key starting material for more complex molecules via directed ortho-metalation (DoM). acs.org A single-flask ortho-lithiation/borylation of this compound has been developed using a "traceless" amino alkoxide directing group. acs.orgacs.org This tandem DoM/borylation process allows for the direct installation of a boronic acid functionality at the C2 position, yielding 3-fluoro-2-formylphenylboronic acid, a valuable building block. acs.org

In the context of acylation, aldehydes can serve as acyl sources through innovative catalytic methods. A dual catalytic system merging visible-light photocatalysis and palladium catalysis enables the acylation of arenes with aldehydes via C-H activation at room temperature. nih.gov This process involves the generation of an acyl radical from the aldehyde, which then couples with an arylpalladium intermediate. While not specific to this compound, this methodology represents a modern approach to utilizing aldehydes in acylation reactions. Similarly, palladium-catalyzed tandem cyclization of imidazo[1,2-a]pyridines with 2-chlorobenzaldehydes proceeds through C-H arylation and subsequent intramolecular acylation, demonstrating the utility of ortho-halo-substituted benzaldehydes in constructing polycyclic scaffolds. acs.org

Ullmann-Type Reactions and Related Coupling Processes

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly effective for forming carbon-heteroatom bonds. This compound is a suitable substrate for such transformations, where the ortho-fluorine atom is displaced by a nucleophile.

A prominent application is the synthesis of 2-arenoxybenzaldehydes through the Ullmann coupling of this compound with various substituted phenols. rsc.orgbeilstein-journals.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) at reflux temperatures. beilstein-journals.orgresearchgate.net This C-O bond-forming reaction proceeds in good yields (75-85%) and provides access to important intermediates for the synthesis of xanthene derivatives and other complex structures. rsc.orgresearchgate.net

The reactivity of this compound in nucleophilic aromatic substitution is also exploited in the synthesis of N-aryl indolines. Reaction of the dimethylhydrazone derivative of this compound with lithiated indoline (B122111) results in the formation of 2-(1-indolinyl)benzaldehyde dimethylhydrazone in good yield, demonstrating a C-N bond formation via displacement of the fluoride (B91410). researchgate.net

Studies on Competing Reaction Pathways

In many synthetic transformations involving this compound, the desired reaction can be accompanied by undesired side reactions. Understanding and controlling these competing pathways is crucial for optimizing synthetic routes.

Hydrodefluorination Mechanisms and Mitigation Strategies

A significant competing pathway observed in reactions of this compound is hydrodefluorination, the replacement of the fluorine atom with a hydrogen atom. This side reaction is particularly problematic during the directed ortho-lithiation/borylation sequence designed to produce 3-fluoro-2-formylphenylboronic acid. acs.orgacs.org

Mechanistic studies have been conducted to elucidate the origin of this hydrodefluorination. The evidence points towards a mechanism involving the formation of a highly reactive benzyne (B1209423) intermediate. acs.org This intermediate is generated from the ortho-lithiated species via elimination of lithium fluoride. Subsequent reaction of the benzyne with a hydride source present in the reaction mixture leads to the formation of the undesired desfluoro benzaldehyde (B42025) product. acs.orgacs.org Isotope-labeling studies using deuterated this compound (deuterio-4) supported this benzyne pathway by showing that the resulting desfluoro product incorporated deuterium (B1214612) at the ortho position. acs.org

To minimize the formation of this problematic impurity, detailed studies on the reaction conditions were performed. Mitigation strategies focus on controlling the formation and trapping of the key intermediates. The use of process analytical technology (PAT), specifically in-situ FTIR spectroscopy (ReactIR), has been instrumental in defining the optimal operating conditions for the ortho-metalation and borylation steps. acs.orgmt.com By carefully controlling parameters such as temperature, addition rates, and reagent stoichiometry, the competing hydrodefluorination reaction can be suppressed, allowing for an efficient through-process to prepare the desired boronic acid in high quality. acs.orgacs.org

Influence of the Fluorine Substituent on Reactivity

The fluorine atom at the ortho-position significantly modulates the reactivity of the benzaldehyde moiety through a combination of electronic and steric effects.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect is transmitted through the sigma (σ) bonds of the benzene ring, pulling electron density away from the ring and, consequently, from the attached aldehyde group.

The primary consequence of this -I effect is an increase in the electrophilicity of the carbonyl carbon. nih.gov By withdrawing electron density, the fluorine atom makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a key feature of this compound in various chemical transformations.

While fluorine also possesses lone pairs that can be donated into the π-system via a resonance or mesomeric effect (+M effect), the inductive effect is generally considered dominant for halogens in influencing the reactivity of attached functional groups. wikipedia.org The increased electrophilicity of the carbonyl carbon in this compound compared to unsubstituted benzaldehyde makes it a more reactive substrate in reactions such as condensations, additions, and oxidations. nih.gov

Table 1: Comparison of Reactivity in Whole-Cell Catalysis

This table illustrates the influence of the fluoro-substituent on reactivity, where this compound shows high selectivity in biotransformation.

| Substrate | Primary Product | Selectivity (%) |

| This compound | 2-Fluoro-phenylacetylcarbinol | 90 |

| 4-Fluorobenzaldehyde (B137897) | 4-Fluorobenzyl alcohol | 90 |

| Benzaldehyde | Phenylacetylcarbinol | 57 |

| Data sourced from competitive multi-substrate reactions, highlighting the enhanced reactivity of the ortho-fluoro isomer. |

The conformation of this compound is governed by the orientation of the aldehyde group relative to the fluorine atom. Two planar conformers are possible: O-trans (where the carbonyl oxygen is directed away from the fluorine) and O-cis (where the carbonyl oxygen is directed towards the fluorine). rsc.orgcdnsciencepub.com

Computational and spectroscopic studies have consistently shown that the O-trans conformer is significantly more stable than the O-cis conformer. rsc.orgcdnsciencepub.comacs.org In nonpolar solvents, the free energy difference is approximately 7.6 kJ/mol, which decreases to 4.5 kJ/mol in polar solvents. cdnsciencepub.com The predominance of the trans conformer is attributed to the minimization of steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms. acs.org

A crucial point is the role of intramolecular hydrogen bonding. While a C-H···F interaction might be postulated to stabilize the O-trans conformer, detailed studies using NMR spectroscopy and ab initio calculations have concluded that a conventional intramolecular hydrogen bond is not a significant stabilizing factor for the ground state of this compound. acs.orgconicet.gov.ar However, the existence of through-space coupling between the fluorine and the formyl proton (JFHf) has been observed, particularly in polar solvents where the population of the trans conformer is higher. conicet.gov.ar

Despite the lack of strong ground-state hydrogen bonding, the fluorine substituent can play a critical role in stabilizing transition states. In certain reactions, such as O-arylation, the fluorine atom is proposed to stabilize the transition state through intramolecular interactions. Furthermore, computational studies on related reactions have shown that secondary orbital interactions involving the fluorine atom can stabilize the transition state, influencing stereoselectivity and reaction pathways. chinesechemsoc.org For example, in the allylation of fluorobenzaldehydes, transition states can be stabilized by intramolecular hydrogen bonding between other parts of the catalyst system and the substrate. researchgate.net This stabilization of the transition state, rather than the ground state, can be a key factor in the enhanced reactivity observed for this compound.

Spectroscopic and Conformational Analysis in Advanced Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for elucidating the structural and conformational nuances of 2-fluorobenzaldehyde.

¹⁹F NMR Analysis for Structural Elucidation and Reaction Monitoring

¹⁹F NMR is highly effective for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com In the case of this compound, the fluorine atom's chemical shift provides valuable information. For example, during the enzymatic Baeyer-Villiger oxidation of this compound, ¹⁹F NMR was used to monitor the reaction. The substrate, this compound, exhibits a signal at -124.7 ppm. researchgate.net As the reaction progresses, new signals corresponding to the products, 2-fluorophenyl formate (B1220265) (-133.9 ppm) and 2-fluorophenol (B130384) (-142.0 ppm), appear, allowing for real-time tracking of the conversion. researchgate.net

This technique is not limited to enzymatic reactions. It is also employed to monitor the kinetics of other reactions, such as donor-acceptor cyclopropane (B1198618) reactions, by observing the decay of the this compound signal and the emergence of product signals. The significant chemical shift dispersion in ¹⁹F NMR makes it an excellent method for distinguishing between different fluorine-containing species in a mixture. researchgate.net

Correlation Experiments (HETCOR) for Proton-Fluorine Coupling

Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR), are crucial for establishing correlations between different nuclei. For this compound, ¹H-¹⁹F HETCOR experiments have been performed to confirm through-space coupling between the formyl proton (CHO) and the fluorine atom. conicet.gov.ar These experiments reveal a correlation between the fluorine nucleus and the formyl proton, which is particularly informative about the molecule's conformation in different solvents. conicet.gov.ar Such correlations can be weak and solvent-dependent, highlighting the sensitivity of these advanced NMR methods. conicet.gov.ar

Conformation-Dependent NMR Parameters

This compound can exist in two planar conformations: O-cis and O-trans, referring to the orientation of the aldehyde group's oxygen atom relative to the fluorine atom. NMR spectroscopy is a key method for studying this conformational equilibrium. cdnsciencepub.com

The coupling constants between the formyl proton and the ring protons, as well as the fluorine nucleus, are dependent on the conformation. cdnsciencepub.com Studies have shown that in nonpolar solvents like CS₂, a small amount of the O-cis conformer is present, with the O-trans conformer being more stable. cdnsciencepub.com In polar solvents such as acetone-d₆, the population of the more polar O-cis conformer increases. cdnsciencepub.com The free energy difference between these conformers can be calculated from the NMR data. cdnsciencepub.comresearchgate.net For instance, in a nonpolar solvent mixture, the free energy difference is approximately 7.6 kJ/mol, favoring the O-trans form, while in a polar solvent, this difference decreases to 4.5 kJ/mol. cdnsciencepub.com

Solvent effects also play a critical role in the through-space coupling (JFH) between the formyl proton and the fluorine. This coupling is observed to be significant in polar solvents like DMSO-d₆ (JFH = 0.48 Hz) but is very small in nonpolar solvents like benzene-d₆. conicet.gov.ar This is attributed to the increased population of the trans conformer in polar solvents, where a specific through-space interaction mechanism becomes more prominent. conicet.gov.ar

Table 1: Conformational Energy and Population of this compound

| Solvent | Conformer | Energy (atomic unit) | Energy Difference (kcal/mol) | Molar Fraction (ncis) |

|---|---|---|---|---|

| Isolated Molecule | cis | -444.031731 | 2.1 | 0.97 |

| trans | -444.028321 | |||

| Benzene (B151609) | cis | -444.041117 | 1.6 | 0.94 |

| trans | -444.038621 | |||

| DMSO | cis | -444.040899 | 0.6 | 0.73 |

| trans | -444.039893 |

Data sourced from a study on the through-space pathway for JFHf coupling. conicet.gov.ar

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information to NMR by probing the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy in Reaction Monitoring

FT-IR spectroscopy is a valuable technique for real-time, in-situ monitoring of chemical reactions. mt.com By tracking the characteristic vibrational bands of reactants, intermediates, and products, one can gain insight into reaction kinetics and mechanisms. For reactions involving this compound, FT-IR can monitor the disappearance of the aldehyde's characteristic C=O stretching vibration, which typically appears around 1700 cm⁻¹, and the appearance of bands corresponding to the products. This method is applicable across various reaction conditions, including different solvents and temperatures, making it a versatile tool for process optimization. mt.com

Raman Spectroscopy for Structural Characterization

Raman spectroscopy provides detailed information about the molecular structure of this compound. thermofisher.com It is particularly sensitive to the vibrations of the carbon skeleton and the C=O and C-F bonds. thermofisher.com Studies have utilized Raman spectroscopy, often in conjunction with FT-IR and theoretical calculations (like DFT), to perform a complete assignment of the vibrational modes of fluorobenzaldehyde isomers. nih.govresearchgate.net For instance, the Knoevenagel condensation of this compound with malononitrile (B47326) has been monitored using Raman spectroscopy, observing the disappearance of the C=O stretching band of the aldehyde and the appearance of new bands for the C=C and C≡N stretching vibrations of the product. researchgate.net This demonstrates the utility of Raman spectroscopy in characterizing the structural changes during a chemical reaction. researchgate.net

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 10007 |

| 2-Fluorophenyl formate | 79045 |

| 2-Fluorophenol | 10006 |

| Benzene | 241 |

| Dimethyl sulfoxide (B87167) (DMSO) | 679 |

| Malononitrile | 8010 |

| 2-Bromobenzaldehyde | 7113 |

| 2-Chlorobenzaldehyde | 7044 |

| 3-Fluorobenzaldehyde (B1666160) | 11466 |

| 4-Fluorobenzaldehyde (B137897) | 10008 |

| Aniline | 6115 |

| N-(4-fluorobenzylidene)aniline | 108398 |

Rotational Spectroscopy and Conformational Dynamics

The orientation of the aldehyde group relative to the fluorine atom in this compound gives rise to two distinct planar rotamers: the O-cis and O-trans conformers. In the O-cis form, the carbonyl bond is directed towards the fluorine atom, while in the O-trans form, it is directed away. researchgate.netacs.org The study of these conformers, their relative energies, and the pathways for their interconversion is a key area of research.

Fourier Transform Microwave (FTMW) Spectroscopy for Rotamer Identification

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. By analyzing the rotational spectra, researchers can precisely identify the different conformational isomers present and determine their geometric structures.

Studies employing FTMW spectroscopy in the 4 to 26 GHz range have successfully recorded the rotational spectra of this compound. researchgate.netacs.orgnih.gov These investigations have also been extended to the 8-18 GHz and 26.5-40.0 GHz regions. rsc.orgillinois.edu Through the analysis of the spectral data, including transitions for heavy atom isotopes like ¹³C and ¹⁸O in their natural abundance, detailed structural information has been obtained. acs.orgnih.gov This has allowed for the derivation of ground state effective (r₀) and mass dependence (rₘ) structures. acs.orgnih.gov

Analysis of O-cis and O-trans Conformational Arrangements

Initial microwave spectroscopy studies in the 26.5–40.0 GHz range only detected the O-trans conformer of this compound in the gas phase. rsc.orgacs.org However, subsequent and more comprehensive studies using FTMW spectroscopy from 4 to 26 GHz were able to observe both the O-cis and O-trans planar rotamers. researchgate.netacs.orgnih.govresearchgate.net

The O-trans conformer is the lower energy and, therefore, more stable form. acs.org The energy difference between the O-trans and the higher-energy O-cis conformer has been a subject of considerable investigation. Ab initio calculations at the MP2/aug-cc-pVTZ level and other theoretical methods have been employed to estimate this energy difference. acs.orgnih.gov One study calculated the O-cis rotamer to be 9.39 kJ/mol higher in energy than the O-trans form. acs.orgresearchgate.net Another experimental study using NMR spectroscopy extrapolated the free energy difference in the vapor phase to be 11.5 ± 0.6 kJ/mol at 300 K, favoring the O-trans conformer. cdnsciencepub.com

The stability of the O-trans conformer is not attributed to intramolecular hydrogen bonding. acs.orgresearchgate.net Instead, steric and electrostatic interactions that favor the form with the oxygen atom turned away from the fluorine atom are considered the primary stabilizing factors. acs.org The table below summarizes the experimentally determined rotational constants for the two conformers.

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| O-trans | 3069.9 | 1318.9 | 921.6 |

| O-cis | 3054.4 | 1324.5 | 924.3 |

Interconversion Pathways Between Rotamers

Despite the significant energy difference, the O-cis conformer of this compound has been observed experimentally, indicating that it is metastable in a molecular beam. acs.orgresearchgate.net This observation is possible because the barrier to rotational isomerization is high enough to prevent facile interconversion to the more stable O-trans form under the cold conditions of the supersonic jet expansion used in FTMW spectroscopy. acs.orgresearchgate.netumanitoba.ca

Calculations of the interconversion pathways between the rotamers have been performed to understand the dynamics of this process. acs.orgresearchgate.net These theoretical studies, in conjunction with experimental observations, confirm that while the O-trans conformer is energetically favored, the O-cis form can be trapped and studied, providing a more complete picture of the conformational landscape of this compound. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluorobenzaldehyde. Methodologies such as Ab Initio and Density Functional Theory (DFT) are pivotal in this exploration.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Stability

This compound can exist in two planar conformations: O-cis and O-trans, defined by the relative orientation of the carbonyl group and the fluorine atom. researchgate.netnih.gov Theoretical calculations have been extensively employed to determine the relative stabilities of these conformers.

Studies using Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT with various functionals (e.g., B3LYP) have consistently shown that the conformational preference is influenced by both the intrinsic electronic structure and the surrounding environment. conicet.gov.arresearchgate.netrsc.org

In the gas phase, the O-trans conformer, where the carbonyl oxygen is directed away from the fluorine atom, is generally found to be the more stable form. researchgate.netnih.govrsc.org For instance, MP2/aug-cc-pVTZ level calculations indicate that the cis conformation is significantly more stable in an isolated molecule. conicet.gov.ar However, some studies report the O-trans isomer as the more stable conformer. nih.govrsc.org STO-3G and 6-31G molecular orbital calculations have been used to investigate the internal rotational potentials, with the 6-31G calculations suggesting the O-trans conformer is substantially more stable than the O-cis form in the vapor phase. cdnsciencepub.com The stability of the O-trans conformer has been attributed to factors other than intramolecular hydrogen bonding. x-mol.com

The relative energy difference between the conformers can be significant. For example, in 2-bromo-5-fluorobenzaldehyde, the O-trans isomer is more stable by 2.95 kcal/mol. nih.gov For difluorobenzaldehydes, the energy differences between the anti (O-trans) and syn (O-cis) conformers are calculated to be 10.9, 11.3, and 12.9 kJ/mol for the 2,3-, 2,4-, and 2,5-isomers, respectively. acs.org

| Computational Method | Basis Set | More Stable Conformer (Gas Phase) | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| MP2 | aug-cc-pVTZ | cis | - | conicet.gov.ar |

| 6-31G | - | O-trans | 20.2 kJ/mol (4.83 kcal/mol) | cdnsciencepub.com |

| DFT/B3LYP | 6-311++G(d,p) | O-trans | - | researchgate.net |

| Ab initio (RHF) | 6-311G* | O-trans | 2.95 (for 2-bromo-5-fluorobenzaldehyde) | nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models. For this compound, the calculation of Nuclear Magnetic Resonance (NMR) coupling constants has been a subject of particular interest. conicet.gov.arcdnsciencepub.com

Theoretical calculations of spin-spin coupling constants (SSCCs) have been used to understand the transmission mechanisms of these couplings. conicet.gov.aracs.org A notable finding is the observation of a through-space JFHf coupling in the trans conformer of this compound, particularly in polar solvents. conicet.gov.aracs.orgresearchgate.net This through-space coupling is not transmitted through a hydrogen bond but rather through the overlap of the electronic clouds of the fluorine and the formyl hydrogen atoms. conicet.gov.ar

DFT and second-order polarization propagator approximation (SOPPA) methods have been employed to calculate these coupling constants. conicet.gov.arresearchgate.net The choice of functional and basis set is crucial for obtaining accurate predictions that align with experimental NMR spectra. researchgate.net For instance, calculations at the BHandH/EPR-III level have been used to model the through-space JFH coupling. conicet.gov.ar

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules by analyzing the electron density. tandfonline.com It provides insights into charge transfer interactions, hyperconjugation, and the nature of chemical bonds. researchgate.net

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry plays a vital role in mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and the influence of the reaction environment.

Transition State Analysis and Reaction Pathway Mapping

Computational methods allow for the detailed exploration of reaction potential energy surfaces, enabling the identification of transition states and the mapping of reaction pathways. rsc.orgopenaccessjournals.com For reactions involving this compound, such as nucleophilic additions or cyclizations, DFT calculations can determine the activation energies and geometries of transition states. chinesechemsoc.orgyok.gov.tr

For instance, in the Julia-Kocienski olefination reaction, DFT calculations have been used to investigate the mechanism of C-C versus C-S bond cleavage. chinesechemsoc.orgchinesechemsoc.org These studies revealed that the reaction proceeds through a four-membered transition state, and the fluorine substituent plays a crucial role in activating the C-C bond cleavage through antiphase orbital interactions. chinesechemsoc.org Similarly, in the context of a competing hydrodefluorination reaction during ortho-lithiation, computational probing has supported a benzyne (B1209423) pathway. acs.orgresearchgate.net

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. conicet.gov.ar Computational models, particularly continuum solvation models like the Solvation Model based on Density (SMD), are used to simulate these effects. conicet.gov.arwhiterose.ac.uk

Molecular Modeling for Biological Interactions

Computational modeling techniques are instrumental in elucidating the potential biological activities of this compound and its derivatives. These in silico methods provide insights into how these molecules might interact with biological targets like enzymes and receptors, guiding further experimental research.

Molecular Docking Studies for Enzyme and Receptor Binding

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its derivatives, docking studies have been employed to investigate their interactions with the active sites of various enzymes and receptors, revealing key binding modes and structural features that may contribute to biological activity.

While this compound itself has been computationally assessed as a weak binder to a simple model protein site nih.gov, its structural core is a key component in various derivatives designed for specific biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, and the fluorine atom may enhance binding affinity through non-covalent interactions like hydrogen bonding.

Research on derivatives of this compound highlights its utility as a scaffold in drug design. For instance, chalcone (B49325) and pyrazoline derivatives synthesized from this compound have been docked against the EGFR tyrosine kinase. chula.ac.th These studies showed that the derivatives fit within the enzyme's binding pockets, forming hydrogen bonds and van der Waals interactions with important amino acid residues such as Met769 and Asp831. chula.ac.th

In another study, a derivative, 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde, was shown through molecular docking to bind strongly to the ATP pocket of the HER2 receptor, with the aldehyde group forming covalent adducts with cysteine residues. vulcanchem.com Similarly, a complex quinazoline (B50416) derivative incorporating a this compound moiety was docked against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), a target for antimalarial drugs. nih.govnih.govresearchgate.net The docking results indicated excellent binding, with the derivative forming multiple conventional hydrogen bonds with various amino acid residues, including Gly277, Phe278, and Ile508. researchgate.net

These studies collectively demonstrate that the this compound framework serves as a valuable starting point for designing molecules that can effectively interact with specific enzyme and receptor binding sites.

Prediction of Binding Affinities and Selectivity

Beyond predicting binding poses, computational models are used to estimate the binding affinity of a compound for its target, often expressed as a docking score or predicted inhibitory constant (e.g., IC₅₀). This allows for the ranking of potential inhibitors and prediction of their selectivity before they are synthesized and tested in a lab.

For this compound, a calculated binding free energy of -2.9 ± 0.1 kcal/mol (or weaker) to a model protein site suggested a low affinity, corresponding to an estimated binding affinity worse than 10 mM. nih.gov

In contrast, derivatives of this compound have shown significantly higher predicted binding affinities for their respective targets.

A quinazoline derivative containing the this compound structure, designed as an antimalarial agent, showed a highly favorable re-rank docking score of -173.528 kcal/mol and an interaction energy of -225.112 kcal/mol when docked against Pf-DHODH. nih.govnih.govresearchgate.net

The derivative 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde exhibited a strong predicted binding energy of -9.2 kcal/mol with the ATP pocket of HER2. vulcanchem.com

Hydrazone derivatives have been investigated as inhibitors of monoamine oxidase A (hMAO-A), a key enzyme in neuroscience. mdpi.comresearchgate.net One such derivative demonstrated a potent predicted IC₅₀ value of 0.028 µM and exhibited high selectivity for the hMAO-A isoform over hMAO-B. mdpi.com

The tables below summarize the predicted binding affinities from various molecular docking studies on this compound derivatives.

These computational predictions are crucial for prioritizing synthetic efforts and focusing resources on compounds with the highest probability of being biologically active and selective for the intended target.

Advanced Applications in Medicinal and Biological Chemistry

Drug Discovery and Pharmaceutical Synthesis

2-Fluorobenzaldehyde, a halogenated aromatic aldehyde, serves as a pivotal building block in the intricate process of drug discovery and development. Its unique chemical properties, imparted by the fluorine atom, make it a valuable intermediate for synthesizing a wide array of pharmaceutical compounds.

Role as an Intermediate in Drug Development Processes

The reactivity of this compound makes it a versatile precursor in the synthesis of more complex molecules destined for pharmaceutical applications. wiseguyreports.com It is a key starting material in the creation of various drug candidates and active pharmaceutical ingredients (APIs). wiseguyreports.com For instance, its derivatives are utilized in the development of drugs with potential anti-cancer and anti-inflammatory properties. nbinno.com The compound and its related structures, such as 2-fluoro-5-bromobenzaldehyde and 2-bromo-4-fluorobenzaldehyde, are crucial intermediates in synthesizing fluorinated drugs. nbinno.comgoogle.comgoogle.com The aldehyde functional group allows for a variety of chemical transformations, including condensation reactions to form Schiff bases, which can exhibit antimicrobial properties. wikipedia.org

Synthesis of Active Pharmaceutical Ingredients (APIs) and Precursors

This compound is directly involved in the synthesis of numerous APIs and their precursors. wiseguyreports.com It serves as an intermediate in the production of a range of pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and antibiotics. wiseguyreports.com The global demand for these types of medications contributes to the significance of this compound in the pharmaceutical industry. wiseguyreports.com For example, 2-chloro-6-fluorobenzaldehyde (B137617), a related compound, is a precursor in the synthesis of brexpiprazole, an atypical antipsychotic.

Furthermore, fluorinated benzaldehydes are employed in the synthesis of precursors for advanced medical imaging techniques like Positron Emission Tomography (PET). nih.gov Specifically, 18F-labeled fluorobenzaldehydes are valuable synthons for creating PET radiopharmaceuticals. nih.gov

Strategies for Enhancing Metabolic Stability and Bioavailability through Fluorine Incorporation

The introduction of fluorine into drug molecules is a widely adopted strategy in medicinal chemistry to enhance their pharmacological profiles. numberanalytics.comtandfonline.comnih.gov Fluorine's high electronegativity and small size can significantly improve a drug's metabolic stability and bioavailability. numberanalytics.comresearchgate.netalfa-chemistry.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.comnih.gov By strategically replacing a hydrogen atom at a site susceptible to metabolic attack (often by cytochrome P450 enzymes) with a fluorine atom, the metabolic breakdown of the drug can be slowed. tandfonline.comresearchgate.net This increased metabolic stability can lead to a longer duration of action and potentially a reduced dosage frequency. researchgate.net

Bioavailability: Fluorine incorporation can increase the lipophilicity of a molecule. alfa-chemistry.comwikipedia.org This property can enhance the drug's ability to pass through cell membranes, leading to improved absorption and bioavailability. alfa-chemistry.comwikipedia.org Additionally, the electronic effects of fluorine can alter the acidity (pKa) of nearby functional groups, which can also positively influence a drug's absorption and distribution in the body. alfa-chemistry.commdpi.com

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The strong C-F bond is more resistant to enzymatic cleavage than the C-H bond. tandfonline.comresearchgate.net |

| Bioavailability | Increased | Enhanced lipophilicity improves cell membrane permeability. alfa-chemistry.comwikipedia.org |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets. researchgate.net |

| pKa Modification | Altered | The high electronegativity of fluorine influences the acidity of nearby functional groups. alfa-chemistry.commdpi.com |

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been the subject of extensive research to explore their potential biological activities, including antifungal, antimicrobial, and antiviral properties.

Antifungal Properties and Potential Mechanisms of Action

Derivatives of this compound have shown promise as antifungal agents. The presence of the fluorine atom is often associated with enhanced antifungal activity. ontosight.ai For instance, a new benzaldehyde (B42025) derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), synthesized from this compound, has demonstrated the ability to inhibit the production of aflatoxin B1 by Aspergillus flavus. mdpi.com

The proposed mechanisms of action for some fluorinated antifungal agents involve the disruption of essential fungal processes. One key target is the enzyme cytochrome P450 14α-demethylase (CYP51 or ERG11), which is vital for the synthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death. nih.gov Another mechanism, seen with the drug flucytosine, involves the intracellular conversion to 5-fluorouracil, which then interferes with fungal DNA and RNA synthesis. nih.govpatsnap.comdrugbank.comwikipedia.org

Antimicrobial and Antiviral Activity Studies

A variety of derivatives synthesized from this compound have been investigated for their antimicrobial and antiviral activities.

Antimicrobial Activity: Schiff bases derived from this compound and triazoles, and their metal complexes, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com The coordination of the Schiff bases with metal ions was found to enhance their antibacterial potency. tandfonline.com Other studies have also reported the antimicrobial potential of various hydrazone derivatives of this compound. ontosight.aiontosight.ai Some synthesized compounds have shown good to moderate activity against a range of bacterial strains. tubitak.gov.tr

Antiviral Activity: Derivatives of this compound have been explored for their potential antiviral applications. For example, derivatives of 2-chloro-6-fluorobenzaldehyde have shown potent activity against HIV-1. Research has also been conducted on thiourea (B124793) derivatives prepared from 4-aminobenzoic acid hydrazide and 4-fluorobenzaldehyde (B137897), which were evaluated for their in vitro activity against HIV-1 and HIV-2. jrespharm.com Furthermore, studies on 2-phenylbenzimidazole (B57529) derivatives have indicated antiviral activity against a panel of RNA and DNA viruses. researchgate.net

Anticancer Activity and Structure-Activity Relationship (SAR) Studies

This compound serves as a critical starting material and structural motif in the synthesis of various heterocyclic compounds and derivatives with demonstrated anticancer properties. Its presence in a molecule can influence chemical reactivity and enhance binding affinity to biological targets. fishersci.cafishersci.se

Researchers have synthesized novel series of compounds derived from this compound that exhibit significant cytotoxic activity against several human cancer cell lines. For instance, benzo fishersci.sefishersci.caoxepino[3,2-b]pyridine 1-oxide analogs, prepared through a cascade reaction involving substituted 2-fluorobenzaldehydes, were found to be active against human colorectal cancer cells (HCT-116). fishersci.ca Similarly, a series of indazole-aryl hydrazide-hydrazones synthesized using p-fluorobenzaldehyde showed promising cytotoxicity against HeLa, MCF-7, and A549 cancer cell lines. guidechem.com

One notable synthetic analog of curcumin, 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24), which is derived from this compound, has shown potent anticancer activity both in vitro and in vivo. uni.lu In the development of dihydroquinazoline-2(1H)-one derivatives, a related compound, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, was used as a key starting material. The resulting compounds displayed anti-proliferative activity against HepG-2, A2780, and MDA-MB-231 cell lines, with some derivatives showing IC50 values as low as 22.76 μM. uni.lu

Structure-activity relationship (SAR) studies on these derivatives often highlight the importance of the fluorine substitution. The fluorine atom can modulate electron distribution and enhance interactions, such as halogen bonding, with active sites in biological targets like proteins and enzymes. fishersci.ca For example, in a series of thiazolopyrimidine derivatives, the presence of a fluorophenyl group was a key feature of the basic model used for the SAR study, which identified compounds with significant anticancer activity. americanelements.com

Enzyme Inhibition and Modulation Studies

Inhibition of Tyrosinase Activity: Monophenolase and Diphenolase

This compound has been identified as a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and fruit browning. fishersci.sewikipedia.org The enzyme exhibits two distinct catalytic functions: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). uni.lu

Studies have demonstrated that this compound effectively inhibits both of these functions. fishersci.sewikipedia.orgfishersci.ca The inhibitory action is reversible. fishersci.se For its effect on monophenolase activity, using L-tyrosine as a substrate, this compound showed an IC50 value of 1.35 mM. wikipedia.org For the diphenolase activity, with L-DOPA as the substrate, the IC50 value was determined to be 1.62 mM. wikipedia.org Furthermore, this compound was observed to significantly lengthen the lag time of the monophenolase activity, a characteristic feature of some tyrosinase inhibitors. fishersci.sewikipedia.org

Characterization of Enzyme Inhibition Mechanisms (Competitive, Mixed-Type)

Kinetic analysis has been employed to elucidate the specific mechanism by which this compound inhibits tyrosinase. The studies reveal that for the diphenolase activity of the enzyme, this compound acts as a competitive inhibitor. fishersci.sewikipedia.orgfishersci.ca

A competitive inhibitor is a substance that binds to the free enzyme in a way that prevents the substrate from binding, often by competing for the same active site. nih.gov In the case of this compound, it binds to the free forms of the tyrosinase enzyme but not to the enzyme-substrate complex, which is characteristic of competitive inhibition. fishersci.se This mechanism distinguishes it from its isomers, 3-fluorobenzaldehyde (B1666160) and 4-fluorobenzaldehyde, which were found to be mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. fishersci.sewikipedia.org

Interaction with Other Biological Targets (Proteases, Kinases)

The utility of this compound as a scaffold extends to the development of inhibitors for other crucial enzyme families, namely proteases and kinases. Derivatives of this compound have shown promising interactions with these enzymatic targets. fishersci.cafishersci.ca

For example, a hydrazone derivative synthesized from this compound, known as CHEMBL3194199, has been identified as a potential inhibitor of various enzymes, including kinases and proteases. fishersci.ca It has been shown to inhibit the activity of cyclin-dependent kinases and protein kinase C. fishersci.ca In another study, a derivative of the related 4-bromo-2-fluorobenzaldehyde (B134337) was found to act as a competitive inhibitor of trypsin-like serine proteases, with a preliminary IC50 value of 12.3 µM. fishersci.ca The fluorine atom in these structures is noted for modulating electron distribution, which can improve binding affinity to the target protein's active site. fishersci.ca

Biochemical Reagent Applications

Use in Studying Enzyme Mechanisms and Interactions

This compound and its substituted analogs are valuable biochemical reagents for life science research, particularly in the study of enzyme mechanisms and interactions. wikipedia.orgguidetopharmacology.org The aldehyde group is reactive and can form covalent bonds with nucleophilic residues, such as those found in the active sites of proteins, allowing it to act as a modulator or inhibitor for mechanistic studies. fishersci.se

A key application is its use as a substrate to probe enzyme activity and regioselectivity. In one study, 19F NMR was used to analyze the enzymatic conversion of this compound by 4-hydroxyacetophenone monooxygenase (HAPMO). citeab.com This analysis revealed that the enzyme primarily converted this compound into 2-fluorophenol (B130384), with 2-fluorophenyl formate (B1220265) as an intermediate. citeab.com Such studies, which track the transformation of a fluorinated substrate, provide clear insights into the catalytic pathway and the factors influencing it. The fluorine atom provides a sensitive NMR probe, making it an excellent tool for these mechanistic investigations. citeab.com Its derivatives are also used to explore interactions with biological targets, helping to understand how structural modifications affect efficacy and toxicity. nih.gov

Development of Biochemical Probes and Assays

The unique chemical properties of this compound and its derivatives make them valuable scaffolds and reagents in the creation of sophisticated tools for biochemical research. Their utility spans the development of fluorescent probes for cellular imaging to their use as reactants or inhibitors in various biochemical assays. The presence of the fluorine atom and the reactive aldehyde group allows for specific chemical modifications and interactions that are central to the function of these molecular tools.

Derivatives of this compound are frequently employed as key building blocks for fluorescent probes, which are essential for imaging and diagnostic applications in biological systems. netascientific.comchemimpex.com The aldehyde group provides a reactive handle for conjugation to other molecules, while the fluorine atom can enhance binding affinity and selectivity through non-covalent interactions. For instance, substituted 2-fluorobenzaldehydes serve as precursors in the synthesis of probes for various biological targets. Research has demonstrated that derivatives can be synthesized to create fluorescent probes that offer high specificity and sensitivity, thereby improving imaging techniques in cellular biology.

Specific examples of this application include:

Probes for Protein Environments: 2-Hydroxy-4-fluorobenzaldehyde has been shown to function as a fluorescence probe for detecting hydrophobic regions on proteins. biosynth.com

Biosensors for Metabolites: 2-Bromo-5-fluorobenzaldehyde is a precursor for synthesizing 5-fluoro-3-substituted benzoxaboroles, which are used as biosensors for alpha hydroxyl carboxylic acids. rheniumshop.co.ilthermofisher.com

General Imaging Probes: Cyano-substituted derivatives like 5-Cyano-2-fluorobenzaldehyde (B133695) and 2-Cyano-4-fluorobenzaldehyde are utilized to create fluorescent probes for biological imaging, helping researchers to visualize cellular processes. chemimpex.com

In addition to fluorescent probes, this compound is integral to the development of other biochemical assays. In the field of medical imaging, radiolabeled versions, such as [18F]-fluorobenzaldehyde, are used as reactive prosthetic groups for the two-step radiolabeling of biomolecules for Positron Emission Tomography (PET). nih.gov This method involves ligating a moiety like an oxime to an engineered cysteine on a protein, which is then labeled with the complementary [18F]-fluorobenzaldehyde prosthetic. nih.gov